molecular formula C14H23N3 B11874102 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B11874102
M. Wt: 233.35 g/mol
InChI Key: VQHRZRUVVIOPRE-UHFFFAOYSA-N
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Description

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

The synthesis of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step involves the methylation of the amine group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and pyridine moiety allow it to fit into binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C14H23N3/c1-12-9-13(10-15-2)11-16-14(12)17-7-5-3-4-6-8-17/h9,11,15H,3-8,10H2,1-2H3

InChI Key

VQHRZRUVVIOPRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCCC2)CNC

Origin of Product

United States

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